Bis[(S,S,S)-DiazaPhos-SPE]
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(S,S,S)-DiazaPhos-SPE] involves the reaction of 1,2-phenylenebis[(1S,3S)-tetrahydro-5,8-dioxo-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl] with N-[(1S)-1-phenylethyl]benzamide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at a temperature range of 289-299°C .
Industrial Production Methods
Industrial production methods for Bis[(S,S,S)-DiazaPhos-SPE] are not widely documented, but the compound is available for research and development purposes. Companies like MilliporeSigma and CymitQuimica offer this compound for laboratory use .
Chemical Reactions Analysis
Types of Reactions
Bis[(S,S,S)-DiazaPhos-SPE] primarily undergoes catalytic reactions, particularly hydroformylation. This involves the addition of a formyl group to an alkene, resulting in the formation of aldehydes .
Common Reagents and Conditions
The hydroformylation reactions catalyzed by Bis[(S,S,S)-DiazaPhos-SPE] typically involve rhodium catalysts. The reactions are conducted under conditions that favor high enantioselectivity and regioselectivity .
Major Products
The major products formed from these reactions are α,β-unsaturated aldehydes, chiral aldehydes, and aryl alkenes .
Scientific Research Applications
Bis[(S,S,S)-DiazaPhos-SPE] is extensively used in scientific research for its role as a chiral ligand in catalytic asymmetric transformations. Its applications include:
Mechanism of Action
The mechanism by which Bis[(S,S,S)-DiazaPhos-SPE] exerts its effects involves its function as a ligand in catalytic reactions. It coordinates with rhodium catalysts to facilitate the hydroformylation of alkenes, leading to high enantioselectivity and regioselectivity in the formation of aldehydes .
Comparison with Similar Compounds
Similar Compounds
Bis(benzothiophene-S,S-dioxide): Used in organic light-emitting diodes (OLEDs) and known for its high thermal stability.
Bisazo dyes derived from benzidine: Utilized in textile dyeing and known for their vibrant colors and stability.
Uniqueness
Bis[(S,S,S)-DiazaPhos-SPE] is unique due to its high enantioselectivity and regioselectivity in hydroformylation reactions. Its ability to produce chiral aldehydes with high precision makes it a valuable compound in asymmetric synthesis .
Properties
IUPAC Name |
2-[(1S,3S)-2-[2-[(1S,3S)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H72N8O8P2/c1-49(53-27-9-5-10-28-53)79-71(91)57-35-17-21-39-61(57)75-83-67(87)45-46-68(88)84(83)76(62-40-22-18-36-58(62)72(92)80-50(2)54-29-11-6-12-30-54)95(75)65-43-25-26-44-66(65)96-77(63-41-23-19-37-59(63)73(93)81-51(3)55-31-13-7-14-32-55)85-69(89)47-48-70(90)86(85)78(96)64-42-24-20-38-60(64)74(94)82-52(4)56-33-15-8-16-34-56/h5-44,49-52,75-78H,45-48H2,1-4H3,(H,79,91)(H,80,92)(H,81,93)(H,82,94)/t49-,50-,51-,52-,75-,76-,77-,78-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCWWNZWYJTEP-HMVZQFFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)CCC(=O)N4C(P3C5=CC=CC=C5P6C(N7C(=O)CCC(=O)N7C6C8=CC=CC=C8C(=O)NC(C)C9=CC=CC=C9)C1=CC=CC=C1C(=O)NC(C)C1=CC=CC=C1)C1=CC=CC=C1C(=O)NC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@H]3N4C(=O)CCC(=O)N4[C@@H](P3C5=CC=CC=C5P6[C@H](N7C(=O)CCC(=O)N7[C@@H]6C8=CC=CC=C8C(=O)N[C@@H](C)C9=CC=CC=C9)C1=CC=CC=C1C(=O)N[C@@H](C)C1=CC=CC=C1)C1=CC=CC=C1C(=O)N[C@@H](C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H72N8O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583226 | |
Record name | 2,2',2'',2'''-(1,2-Phenylenebis{[(1S,3S)-5,8-dioxotetrahydro-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl]})tetrakis{N-[(1S)-1-phenylethyl]benzamide} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851770-14-4 | |
Record name | 2,2',2'',2'''-(1,2-Phenylenebis{[(1S,3S)-5,8-dioxotetrahydro-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl]})tetrakis{N-[(1S)-1-phenylethyl]benzamide} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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